molecular formula C18H16ClN3O2 B4908736 N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B4908736
M. Wt: 341.8 g/mol
InChI Key: CIPUIOQVPLGBOU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methyl, and oxadiazole groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3-chloro-4-methylaniline with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide. This intermediate is then reacted with 4-methylbenzonitrile and hydrazine hydrate to form the oxadiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)acetamide
  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-3-6-13(7-4-11)18-21-16(22-24-18)10-17(23)20-14-8-5-12(2)15(19)9-14/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPUIOQVPLGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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